N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide
Description
N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives It is characterized by the presence of two 4-chlorophenyl groups attached to a piperazine ring, with a carboxamide functional group
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c19-15-3-1-14(2-4-15)13-22-9-11-23(12-10-22)18(24)21-17-7-5-16(20)6-8-17/h1-8H,9-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHXAKIQKRJLPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide typically involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product. The reaction conditions often include solvents like dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their function and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-chlorophenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide can be compared with other piperazine derivatives, such as:
N-(4-chlorophenyl)piperazine: Lacks the additional 4-chlorobenzyl group, resulting in different chemical and biological properties.
N-(4-methylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide: Contains methyl groups instead of chlorine atoms, leading to variations in reactivity and activity.
N-(4-fluorophenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide: Substitution with fluorine atoms, which can influence the compound’s stability and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
